molecular formula C9H7F6N B6312077 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline CAS No. 1357624-31-7

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline

Cat. No. B6312077
CAS RN: 1357624-31-7
M. Wt: 243.15 g/mol
InChI Key: MXAJGWGUXVROBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline (3F2M4PEA) is a fluorinated aniline compound that has been studied for its potential applications in a variety of scientific fields. This compound has been studied for its ability to act as a nucleophilic catalyst in organic synthesis, as well as its potential applications in drug design and development.

Scientific Research Applications

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline has been studied for its potential applications in a variety of scientific fields. This compound has been studied for its ability to act as a nucleophilic catalyst in organic synthesis, as well as its potential applications in drug design and development. 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline has also been studied for its potential applications in materials science, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline is not fully understood, but it is believed to involve the formation of a cyclic intermediate in which the aniline group is protonated and the pentafluoroethyl group is coordinated to the resulting cation. This cyclic intermediate then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline are not well understood. However, this compound has been studied for its ability to act as a nucleophilic catalyst in organic synthesis, as well as its potential applications in drug design and development.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline in laboratory experiments is its ability to act as a nucleophilic catalyst in organic synthesis. This compound can also be used in drug design and development, as well as in the synthesis of polymers and other fluorinated compounds. However, this compound is toxic and should be handled with care. Additionally, this compound is expensive and difficult to obtain.

Future Directions

There are many potential future directions for research on 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research could be done on its potential applications in materials science, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of other fluorinated compounds. Finally, further research could be done on the development of more efficient and cost-effective synthesis methods for 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline.

Synthesis Methods

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline can be synthesized in two main ways. The first method involves the reaction of 4-fluorobenzaldehyde and 2-methyl-3-pentafluoroethyl aniline in the presence of a base such as sodium hydroxide. This reaction yields 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline in good yield. The second method involves the reaction of 4-fluorobenzaldehyde and 2-methyl-3-pentafluoropropyl aniline in the presence of a base such as sodium hydroxide. This reaction also yields 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline in good yield.

properties

IUPAC Name

3-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c1-4-6(16)3-2-5(7(4)10)8(11,12)9(13,14)15/h2-3H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAJGWGUXVROBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline

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